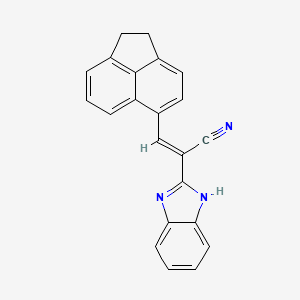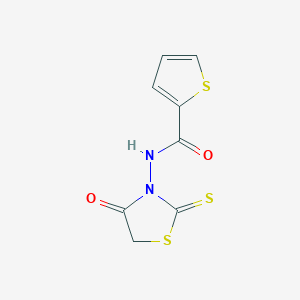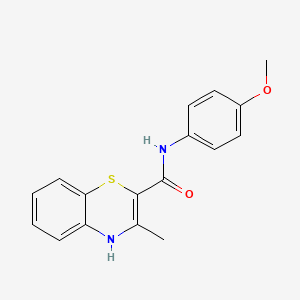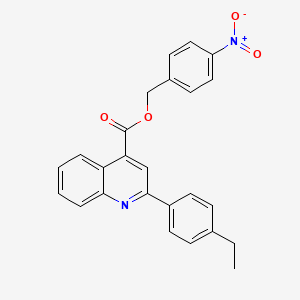
(2E)-2-(1H-benzimidazol-2-yl)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and an acenaphthylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with acenaphthylene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining its structural integrity and activity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The acenaphthylene group may contribute to the compound’s overall stability and reactivity, enhancing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a similar benzimidazole structure but different functional groups.
Prostacyclin: A compound with a different core structure but similar biological activity in terms of enzyme interaction.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE is unique due to its combination of benzimidazole and acenaphthylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C22H15N3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H15N3/c23-13-17(22-24-19-6-1-2-7-20(19)25-22)12-16-11-10-15-9-8-14-4-3-5-18(16)21(14)15/h1-7,10-12H,8-9H2,(H,24,25)/b17-12+ |
Clave InChI |
NLTMHVBWFBZZIU-SFQUDFHCSA-N |
SMILES isomérico |
C1CC2=CC=C(C3=CC=CC1=C23)/C=C(\C#N)/C4=NC5=CC=CC=C5N4 |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(2-methylbenzoyl)-](/img/structure/B11076573.png)
![3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076577.png)
![7,9-Dibromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11076597.png)
![3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11076599.png)

![ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B11076605.png)
![4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11076611.png)
![6-methyl-5-[2-(3-methylphenoxy)ethyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11076616.png)
![4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide](/img/structure/B11076618.png)

![(3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11076643.png)
![N-(3-chlorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11076657.png)

